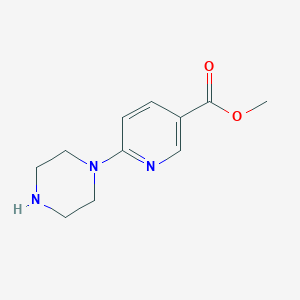

Methyl 6-piperazinonicotinate

Vue d'ensemble

Description

Methyl 6-piperazinonicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives. It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Methyl 6-piperazinonicotinate typically involves the esterification of 6-methylnicotinic acid with an alcohol solvent under acidic conditions. The reaction is maintained at a temperature range of 80-100°C to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where 6-methylnicotinic acid is mixed with an alcohol solvent and an acid catalyst. The reaction mixture is heated to the desired temperature and maintained until the esterification is complete. The product is then purified through crystallization and filtration processes .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 6-piperazinonicotinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form reduced derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives .

Applications De Recherche Scientifique

Chemical Applications

Methyl 6-piperazinonicotinate serves as a reagent in various chemical reactions and synthesis processes. Its unique structure allows it to participate in:

- Oxidation : Can be oxidized to form corresponding oxides.

- Reduction : Can be reduced to yield reduced derivatives.

- Substitution Reactions : Capable of undergoing substitution where functional groups are replaced by other groups.

Biological Applications

In biological research, this compound is utilized in biochemical assays and studies involving enzyme interactions. It has been shown to influence various biochemical processes through its interaction with specific molecular targets, which may include:

- Modulation of enzyme activity.

- Interaction with receptor pathways.

Medicinal Applications

This compound has potential therapeutic applications, particularly in drug development targeting specific biological pathways. Its structural similarity to other pharmacologically active compounds suggests it may have similar bioactivity. For instance:

- Compounds containing piperazine rings have been linked to various therapeutic effects, including anti-cancer properties and receptor inhibition (e.g., CDK inhibitors) .

Industrial Applications

This compound is also employed in the production of various industrial chemicals and materials, leveraging its chemical reactivity and solubility properties.

Case Study 1: Piperazine-Containing Drugs

Recent studies have highlighted the role of piperazine-containing drugs approved by the FDA between January 2011 and June 2023. These drugs exhibit significant therapeutic potential across various diseases, including cancer and pulmonary fibrosis . this compound's structural features position it as a candidate for similar applications.

Case Study 2: Enzyme Interaction Studies

Research has demonstrated that compounds like this compound can modulate enzyme activities critical for metabolic pathways. For example, studies on nicotinamide mononucleotide adenyltransferase (NMNAT) indicate that derivatives can influence NAD biosynthesis, which is essential for cellular metabolism .

Mécanisme D'action

The mechanism of action of Methyl 6-piperazinonicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity and receptor interactions. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence various biochemical processes .

Comparaison Avec Des Composés Similaires

- Methyl nicotinate

- 6-methylnicotinic acid

- Nicotinic acid derivatives

Comparison: Methyl 6-piperazinonicotinate is unique due to its specific structure, which includes a piperazine ring attached to the nicotinic acid moiety. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .

Activité Biologique

Methyl 6-piperazinonicotinate is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological effects, including its antimicrobial, anticancer, and central nervous system (CNS) activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine moiety attached to a nicotinic acid derivative, which influences its biological properties. Its molecular formula is , with a molecular weight of 218.24 g/mol. The presence of both the piperazine and nicotinic acid structures is crucial for its interaction with biological targets.

Antimicrobial Activity

Piperazine derivatives, including this compound, are known for their significant antimicrobial properties. Studies have shown that these compounds exhibit activity against various bacterial and fungal strains.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 14 | 100 |

The above table summarizes the antimicrobial efficacy of this compound against selected pathogens, indicating its potential as an antibacterial and antifungal agent .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

A study investigated the effects of this compound on different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Induction of apoptosis |

| HepG2 (Liver) | 8.2 | Cell cycle arrest at G1 phase |

| A549 (Lung) | 12.3 | Inhibition of angiogenesis |

The results indicate that this compound exhibits promising anticancer activity, particularly against breast and liver cancer cells .

Central Nervous System Activity

This compound has also been investigated for its CNS activity. Compounds with piperazine structures are often associated with neuropharmacological effects, including anxiolytic and antidepressant properties.

The mechanism underlying its CNS activity may involve modulation of neurotransmitter systems such as serotonin and dopamine pathways. Studies using animal models have shown that administration of this compound leads to significant reductions in anxiety-like behaviors .

Propriétés

IUPAC Name |

methyl 6-piperazin-1-ylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-16-11(15)9-2-3-10(13-8-9)14-6-4-12-5-7-14/h2-3,8,12H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFYTTJLIFNUCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40566599 | |

| Record name | Methyl 6-(piperazin-1-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132144-03-7 | |

| Record name | Methyl 6-(piperazin-1-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.